![molecular formula C8H11NO3 B1650050 Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate CAS No. 110590-27-7](/img/structure/B1650050.png)
Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound can be achieved through various methodologies. One approach relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate” is complex and is characterized by a bicyclic scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, a photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile mainly gave a [4 + 2] cycloadduct . The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanistic Studies
Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate and its derivatives play a crucial role in chemical synthesis, particularly in cycloaddition reactions. Sousa et al. (2012) studied the acid-catalyzed cycloaddition reaction of methyl glyoxylate oxime with cyclopentadiene, leading to various adducts including a 1,3-cycloadduct, methyl (1RS,4RS,5RS)-(2-oxa-3-azabicyclo[3.3.0]oct-7-ene)-4-carboxylate (Sousa, Vale, García‐Mera, & Rodríguez-Borges, 2012). This research demonstrates the compound's utility in synthesizing complex molecular structures, which are essential in organic and medicinal chemistry.
Applications in Medicinal Chemistry
Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate derivatives are used in the synthesis of pharmacologically relevant compounds. For instance, Kesler (1980) prepared 3-(2-Chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene and its hydrochloride variant via a cycloaddition reaction, underscoring its relevance in creating heterocyclic compounds with potential medicinal applications (Kesler, 1980).
Utility in Synthesis of Nucleosides
The compound is instrumental in the synthesis of nucleosides, which are key components in antiviral and anticancer drugs. Quadrelli et al. (2007) showed that 3-Benzoyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene reacts with benzonitrile oxide to produce isoxazoline-based carbocyclic nucleosides, highlighting its role in the development of new therapeutic agents (Quadrelli, Mella, Carosso, Bovio, & Caramella, 2007).
Role in Organic Chemistry Research
Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is also significant in organic chemistry research, specifically in understanding reaction mechanisms and developing new synthetic methodologies. Kobayashi et al. (1992) explored the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, leading to rearrangement and formation of 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones under acidic conditions (Kobayashi, Ono, & Kato, 1992). This kind of research provides insights into reaction dynamics and pathways, crucial for advancing organic synthesis techniques.
Propiedades
IUPAC Name |
methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)9-6-2-4-7(12-9)5-3-6/h2,4,6-7H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIPJYYEBOTHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2CCC(O1)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50711270 | |
| Record name | Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
CAS RN |
110590-27-7 | |
| Record name | Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

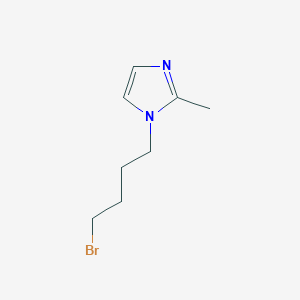
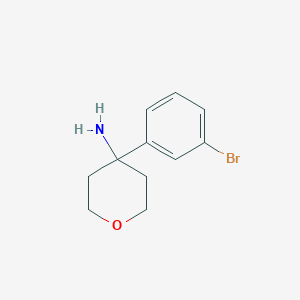
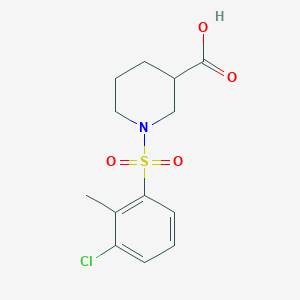
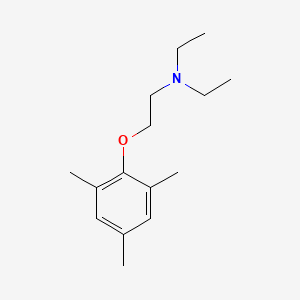

![1-{[(4-Ethoxyphenyl)amino]carbonyl}-2-(4-methoxyphenyl)-3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-5-ium](/img/structure/B1649978.png)
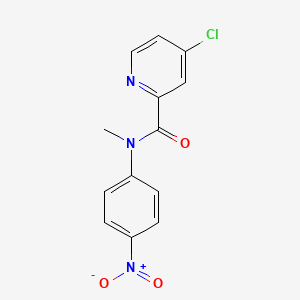
![Ethyl 4-({[3-[3-(4-benzylpiperazin-1-yl)propyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B1649981.png)
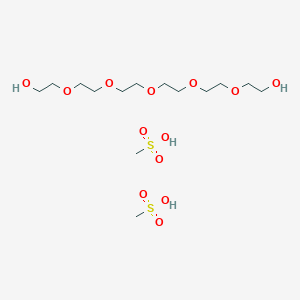
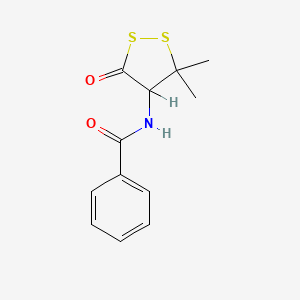
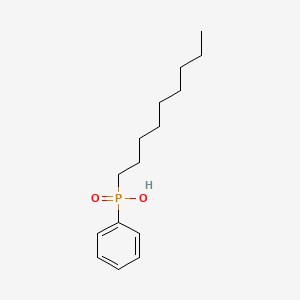

![1-{[4-(Trifluoromethoxy)phenyl]carbamoyl}ethyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate](/img/structure/B1649988.png)
